6'-amino-6-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
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Overview
Description
6’-Amino-6-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that incorporates multiple functional groups, including an indole, pyrazole, and pyrano ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-6-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6’-Amino-6-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups in place of the bromo group .
Scientific Research Applications
6’-Amino-6-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer and antiviral research
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 6’-amino-6-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cancer cell growth or the suppression of viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and have similar biological activities
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-bromo-1H-pyrazole share the pyrazole ring and exhibit similar chemical reactivity
Uniqueness
What sets 6’-amino-6-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile apart is its unique spirocyclic structure, which combines multiple heterocyclic rings in a single molecule.
Biological Activity
The compound 6'-amino-6-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile (CAS No. 1403257-80-6) is a synthetic derivative of indole and pyrazole known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C16H12BrN5O2. Its structure is characterized by a spirocyclic framework that combines indole and pyranopyrazole moieties, which are often associated with significant biological activity.
Anticancer Properties
Research indicates that compounds with indole and pyrazole structures exhibit notable anticancer activities. For instance, derivatives similar to the compound have shown:
- Inhibition of Cancer Cell Proliferation: Studies have reported that certain indole derivatives can inhibit the growth of various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) with IC50 values in the low micromolar range. For example, some related compounds have demonstrated IC50 values around 0.32 to 0.68 μM against these cell lines .
- Mechanisms of Action: The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometric analyses support these findings, showing increased apoptotic cell populations upon treatment with indole derivatives .
Anti-inflammatory Activity
Indole and pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structural features may contribute to its ability to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .
Antimicrobial Effects
Some studies suggest that compounds containing pyrazole rings exhibit antimicrobial activity. The presence of halogen substituents, such as bromine in this compound, may enhance its efficacy against various microbial strains .
Case Studies
-
Antiproliferative Activity Study:
A recent study synthesized several indole derivatives and evaluated their antiproliferative effects on different cancer cell lines. The results indicated that compounds similar to 6'-amino-6-bromo-3',5-dimethyl showed significant inhibition of cell growth in MCF-7 and A549 cells, with enhanced effects observed in combination therapies involving standard chemotherapeutics . -
Inflammation Model:
In vivo models assessing the anti-inflammatory effects of related compounds revealed a reduction in pro-inflammatory cytokines following treatment. These findings suggest potential applications in managing chronic inflammatory conditions .
Data Summary
Properties
IUPAC Name |
6'-amino-6-bromo-3',5-dimethyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O2/c1-6-3-8-11(4-10(6)17)20-15(23)16(8)9(5-18)13(19)24-14-12(16)7(2)21-22-14/h3-4H,19H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVJDGPFIDMSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C23C(=C(OC4=NNC(=C34)C)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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